5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthene Moiety: The xanthene core can be synthesized through the cyclization of appropriate benzophenone derivatives in the presence of a catalyst such as silver carbonate (Ag2CO3) and acetonitrile (CH3CN) at elevated temperatures.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide (CS2) under basic conditions.
Phenoxymethylation and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) to induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Xanthone Derivatives: Compounds with a xanthene core, such as α-mangostin and γ-mangostin, which exhibit similar biological activities.
Triazole Derivatives: Compounds containing a triazole ring, such as fluconazole and itraconazole, known for their antifungal properties.
Uniqueness
5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of a xanthene moiety, triazole ring, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C28H21N3O2S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
5-(phenoxymethyl)-4-phenyl-2-(9H-xanthen-9-yl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C28H21N3O2S/c34-28-30(20-11-3-1-4-12-20)26(19-32-21-13-5-2-6-14-21)29-31(28)27-22-15-7-9-17-24(22)33-25-18-10-8-16-23(25)27/h1-18,27H,19H2 |
InChI Key |
IJZJUAIAIJAYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN(C2=S)C3C4=CC=CC=C4OC5=CC=CC=C35)COC6=CC=CC=C6 |
Origin of Product |
United States |
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